molecular formula C23H29N3O3S B2629474 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide CAS No. 950346-45-9

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide

カタログ番号 B2629474
CAS番号: 950346-45-9
分子量: 427.56
InChIキー: LUWHRZBPSCGEMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Research on Related Compounds

  • Neuroprotective Effects of Caffeine and A2A Adenosine Receptor Inactivation :

    • A study by Chen et al. (2001) found that caffeine, which acts as an A2A adenosine receptor antagonist, can attenuate the dopaminergic deficits characteristic of Parkinson's Disease. The study suggests that caffeine and other A2A antagonists could be potential treatments for neurodegenerative diseases, highlighting the significance of targeting specific receptor pathways in drug development Chen et al., 2001.
  • 5-Hydroxytryptamine1A Receptor Occupancy and Novel Antagonist Applications :

    • Research by Rabiner et al. (2002) examined the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, which has potential applications in the treatment of anxiety and mood disorders. The study demonstrates the capacity of certain compounds to achieve high occupancy of specific receptors in the human brain with minimal side effects, highlighting the therapeutic potential of targeted receptor antagonism Rabiner et al., 2002.
  • Pharmacodynamics and Pharmacokinetics of Novel Inhibitors :

    • Bain et al. (2010) evaluated a novel inhibitor of 5‐lipoxygenase‐activating protein (FLAP), demonstrating its pharmacodynamics and pharmacokinetics in healthy subjects. The study provides insight into how novel inhibitors can be developed and their potential implications in treating diseases like asthma and cardiovascular conditions Bain et al., 2010.
  • Environmental Phenols and Potential Effects :

    • Mortensen et al. (2014) investigated the exposure to various environmental phenols, highlighting how these compounds can have different physiological impacts depending on factors like race/ethnicity and geography. This study underscores the complexity of chemical exposure and the variability in human responses Mortensen et al., 2014.

特性

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-13-5-7-15(29-13)12-24-19(27)10-9-18-25-21(28)20-16-8-6-14(23(2,3)4)11-17(16)30-22(20)26-18/h5,7,14H,6,8-12H2,1-4H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHRZBPSCGEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。